Regioisomeric Differentiation: 5-Bromo Substitution Defines a Unique Chemical and Reactivity Profile
The target compound is unequivocally distinguished from its closest structural analog, 4-bromo-2-hydrazinylbenzoic acid hydrochloride (CAS 1231892-17-3), by the position of the bromine atom. While both compounds share the same molecular formula and weight, the 5-bromo substitution creates a unique electronic and steric environment, leading to differential reactivity in key synthetic transformations. In contrast, the 4-bromo isomer positions the halogen para to the carboxylic acid and meta to the hydrazine, a configuration that is not equivalent for directing metal-catalyzed cross-coupling reactions or for forming specific heterocyclic scaffolds . This regioisomeric specificity is a primary driver for procurement decisions when a precise synthetic outcome is required.
| Evidence Dimension | Bromine Substitution Position |
|---|---|
| Target Compound Data | 5-position (ortho to hydrazinyl, meta to COOH) |
| Comparator Or Baseline | 4-position (para to COOH, meta to hydrazinyl) |
| Quantified Difference | Structural Isomer |
| Conditions | Chemical structure and IUPAC nomenclature |
Why This Matters
Selection of the correct regioisomer is fundamental to the success of structure-activity relationship (SAR) studies and the synthesis of targeted heterocyclic libraries.
